

Chemical and Physical Properties of Hosenkoside D

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Compound of Interest

Compound Name: Hosenkoside D

Cat. No.: B12382227

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Hosenkoside D is a triterpenoid saponin with the following properties:

Property	Value
Molecular Formula	C ₄₂ H ₇₂ O ₁₅
Molecular Weight	817.0 g/mol
CAS Number	156823-94-8
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, DMSO

Application Note 1: Quantification of Hosenkoside D in Plant Material using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This application note details a robust HPLC-UV method for the quantification of **Hosenkoside D** in plant extracts.

Experimental Protocol

1. Sample Preparation (Solid-Liquid Extraction)

- 1.1. Weigh 1.0 g of dried and powdered plant material containing **Hosenkoside D**.
- 1.2. Add 20 mL of 70% methanol to the plant material.
- 1.3. Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
- 1.4. Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
- 1.5. Repeat the extraction process on the residue two more times.
- 1.6. Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
- 1.7. Reconstitute the dried extract in 5 mL of methanol.
- 1.8. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Analysis

- 2.1. Standard Preparation: Prepare a stock solution of **Hosenkoside D** standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.
- 2.2. Chromatographic Conditions:

Parameter	Condition
Instrument	High-Performance Liquid Chromatography system with UV Detector
Column	C18 column (4.6 x 250 mm, 5 µm)
Mobile Phase	A: Acetonitrile B: Water with 0.1% Phosphoric Acid
Gradient	0-20 min, 20-40% A; 20-35 min, 40-60% A; 35-40 min, 60-20% A
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	205 nm
Injection Volume	20 µL

- 2.3. Quantification: Construct a calibration curve by plotting the peak area of the **Hosenkoside D** standards against their concentrations. Determine the concentration of **Hosenkoside D** in the plant extract by interpolating its peak area on the calibration curve.

Application Note 2: High-Sensitivity Quantification of Hosenkoside D in Rat Plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides a highly sensitive and selective approach for quantifying **Hosenkoside D** in a biological matrix, such as rat plasma, which is crucial for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

- 1.1. To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., Digoxin, 50 ng/mL in methanol).

- 1.2. Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- 1.3. Vortex the mixture for 1 minute.
- 1.4. Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- 1.5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- 1.6. Reconstitute the residue in 100 μ L of 50% methanol.
- 1.7. Filter through a 0.22 μ m syringe filter before UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

- 2.1. Standard Preparation: Prepare **Hosenkoside D** calibration standards in blank rat plasma, following the same protein precipitation procedure. The concentration range could typically be from 1 to 500 ng/mL.
- 2.2. Chromatographic and Mass Spectrometric Conditions:

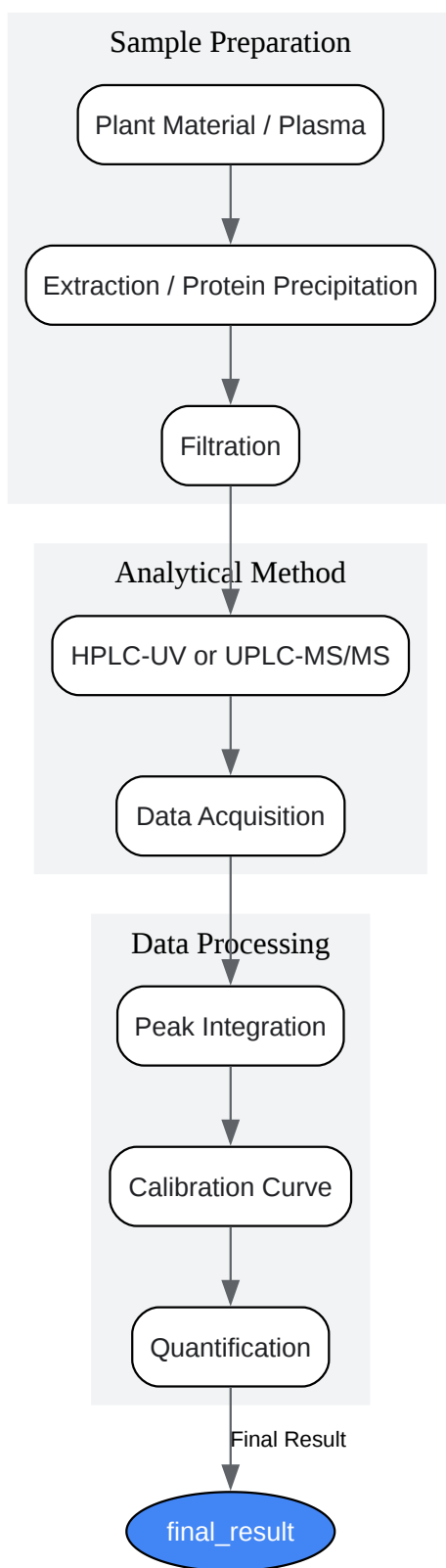
Parameter	Condition
Instrument	UPLC system coupled to a triple quadrupole mass spectrometer
Column	ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient	0-1 min, 30% B;1-5 min, 30-90% B;5-6 min, 90% B;6-6.1 min, 90-30% B;6.1-8 min, 30% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition	Hosenkoside D: $[M-H]^- > \text{Fragment ion (specific m/z to be determined)}$ Internal Standard: (e.g., Digoxin) $[M+HCOO]^- > m/z$
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	450°C

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for **Hosenkoside D** in rats after oral administration, based on typical profiles for similar compounds.

Time (hours)	Plasma Concentration (ng/mL) \pm SD (n=6)
0.25	25.8 \pm 8.2
0.5	88.4 \pm 21.5
1.0	155.2 \pm 45.7
2.0	110.6 \pm 33.1
4.0	52.1 \pm 15.9
8.0	15.3 \pm 5.8
12.0	4.9 \pm 2.1
24.0	Below Limit of Quantification

Visualizations



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Caption: Experimental workflow for **Hosenkoside D** analysis.

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